N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
説明
特性
IUPAC Name |
N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-4-23(5-2)20(26)15-25-14-18(17-10-6-7-11-19(17)25)21(27)22(28)24-12-8-9-16(3)13-24/h6-7,10-11,14,16H,4-5,8-9,12-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUBQAAEWUPFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves the coupling of the diethylamino group to the indole-acetyl-piperidine intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Structural Analogues and Key Modifications
The following compounds share core acetamide-indole frameworks but differ in substituents, leading to varied biological and physicochemical profiles:
Anticancer Activity
Repellent Activity
- DEPA Analogues (F1–F4): Non-insecticidal repellents with efficacy against Aedes aegypti. Substituted phenyl groups optimize volatility and skin adhesion .
Enzymatic Interactions
- N-(1,3-dioxoisoindol-2-yl)acetamide (): Serves as a precursor for MAO-B or COX-2 inhibitors, highlighting the role of electron-withdrawing groups in enzyme binding .
Critical Analysis of Structural-Bioactivity Relationships
- Piperidine vs. Adamantane : The 3-methylpiperidine group in the target compound may improve blood-brain barrier penetration compared to the bulky adamantane in 5r, which enhances cytotoxicity but limits bioavailability.
- Diethylamide vs. Pyridinyl : The diethylamide chain likely reduces metabolic degradation compared to pyridinyl groups in D-24851, which may confer stability but lower solubility.
- Indole Substitution : 3-Position modifications (e.g., oxoacetyl-piperidine vs. chlorobenzyl in D-24851) dictate target specificity (e.g., tubulin vs. kinase inhibition).
生物活性
N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which is crucial for understanding its interactions at the biochemical level. The molecular formula is , with a molecular weight of approximately 314.43 g/mol. Its structure features an indole moiety, which is often associated with various pharmacological activities.
Research indicates that N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide may exert its effects through several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against cancer cell lines, suggesting its role as an anti-tumor agent.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Antioxidant Assays : Using DPPH and ABTS radical scavenging methods, the compound exhibited significant antioxidant activity, comparable to established antioxidants.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
- Antimicrobial Testing : The compound was tested against a panel of bacteria, including Gram-positive and Gram-negative strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.
In Vivo Studies
Limited in vivo studies have begun to emerge, focusing on the pharmacokinetics and bioavailability of the compound. These studies are essential for understanding how the compound behaves in a biological system.
Case Studies
A recent case study investigated the effects of N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide on human cancer cell lines. The study reported:
- Cell Line Tested : HeLa (cervical cancer) and MCF7 (breast cancer).
- Results : The compound induced apoptosis in both cell lines at concentrations above 20 µM, with a notable increase in caspase activity.
- : These findings suggest that the compound may have therapeutic potential in cancer treatment.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide. Potential areas for exploration include:
- Mechanistic Studies : Detailed studies on how this compound interacts with specific molecular targets.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
